

# Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-amino-2-methylquinazolin-4(3H)-one

**Cat. No.:** B158153

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This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **3-amino-2-methylquinazolin-4(3H)-one**. The information is intended to aid in the structural verification and characterization of this important heterocyclic scaffold, which is of significant interest in medicinal chemistry.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for **3-amino-2-methylquinazolin-4(3H)-one**, compiled from various studies. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

## $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
8.08	d	1H	H <sub>5</sub>	CDCl <sub>3</sub>	300	[1]
7.63–7.61	m	2H	Ar-H	CDCl <sub>3</sub>	300	[1]
7.36–7.31	m	1H	Ar-H	CDCl <sub>3</sub>	300	[1]
5.15	s	2H	NH <sub>2</sub>	CDCl <sub>3</sub>	300	[1]
2.66	s	3H	CH <sub>3</sub>	CDCl <sub>3</sub>	300	[1]
7.91–7.90	d (J = 9.58 Hz)	2H	Ar-H	DMSO-d <sub>6</sub>	500	[2]
7.30–7.27	m	2H	Ar-H	DMSO-d <sub>6</sub>	500	[2]
6.50	s	2H	NH <sub>2</sub>	DMSO-d <sub>6</sub>	500	[2]
2.07	s	3H	CH <sub>3</sub>	DMSO-d <sub>6</sub>	500	[2]
7.92–7.90	d (J = 9.56 Hz)	2H	Ar-H	CDCl <sub>3</sub>	500	[3]
7.30–7.27	m	2H	Ar-H	CDCl <sub>3</sub>	500	[3]
6.50	s	2H	NH <sub>2</sub>	CDCl <sub>3</sub>	500	[3]
2.07	s	3H	CH <sub>3</sub> -C=N	CDCl <sub>3</sub>	500	[3]

## <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
173.21	C=O	CDCl <sub>3</sub>	125	[3]
151.18	C	CDCl <sub>3</sub>	125	[3]
135.00	CH	CDCl <sub>3</sub>	125	[3]
132.27	CH	CDCl <sub>3</sub>	125	[3]
122.89	C	CDCl <sub>3</sub>	125	[3]
117.04	CH	CDCl <sub>3</sub>	125	[3]
116.82	CH	CDCl <sub>3</sub>	125	[3]
109.99	C	CDCl <sub>3</sub>	125	[3]
20.78	CH <sub>3</sub>	CDCl <sub>3</sub>	125	[3]

## Experimental Protocols

The following section details the methodologies for obtaining the NMR spectra of **3-amino-2-methylquinazolin-4(3H)-one**.

## Synthesis of 3-amino-2-methylquinazolin-4(3H)-one

The synthesis of the title compound is a prerequisite for its spectral analysis. A common and effective method involves a two-step process:

- Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one: This intermediate is prepared through the thermal cyclization of anthranilic acid with acetic anhydride.[4]
- Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**: The benzoxazinone intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield the final product.[2][4] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[4]

## NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

#### Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-amino-2-methylquinazolin-4(3H)-one** sample.[5][6]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial.[5]
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
- Transfer the solution to a standard 5 mm NMR tube.[5]
- Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[6]

#### Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[6]
- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[5]
- Shim the magnetic field to achieve optimal homogeneity and resolution.[5]
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans (typically 4-8 transients) to achieve a good signal-to-noise ratio.[5]
  - Typical spectral parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]
- <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using standard parameters, which may require a larger number of scans compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Perform phase and baseline corrections.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ; CDCl<sub>3</sub> at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[5]

## Workflow for NMR Spectroscopic Analysis

The logical flow for the characterization of **3-amino-2-methylquinazolin-4(3H)-one** via NMR is depicted in the following diagram.



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